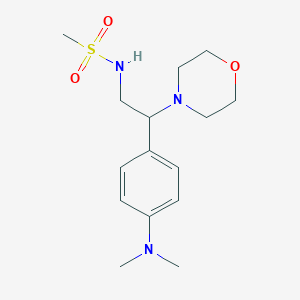

N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)methanesulfonamide

描述

N-(2-(4-(Dimethylamino)phenyl)-2-morpholinoethyl)methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide core linked to a substituted ethyl group. The structure features two key moieties: a 4-(dimethylamino)phenyl group and a morpholino ring (a six-membered saturated heterocycle containing one oxygen and one nitrogen atom).

属性

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N3O3S/c1-17(2)14-6-4-13(5-7-14)15(12-16-22(3,19)20)18-8-10-21-11-9-18/h4-7,15-16H,8-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPCOOYVGELXAGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C)N2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)methanesulfonamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, which are then combined under specific conditions to form the final product. For example, the introduction of the dimethylamino group can be achieved through a reaction with dimethylamine, while the morpholino group can be introduced via a reaction with morpholine. The methanesulfonamide group is typically added through a sulfonation reaction using methanesulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

化学反应分析

Types of Reactions

N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino or morpholino groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

科学研究应用

N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)methanesulfonamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as nonlinear optical materials.

作用机制

The mechanism of action of N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)methanesulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.

相似化合物的比较

Key Structural Features

The compound’s uniqueness lies in its morpholinoethyl backbone and 4-(dimethylamino)phenyl substituent. Below is a comparative analysis with structurally related sulfonamides:

Functional Differences and Implications

- Bioactivity: Tolylfluanid and dichlofluanid are fungicides, where halogen atoms (Cl, F) enhance stability and membrane permeability . In contrast, the target compound lacks halogens but includes a morpholino group, which may improve solubility or target neuronal receptors (e.g., sigma or opioid receptors) due to its similarity to piperazine derivatives. The 4-(dimethylamino)phenyl group in the target compound could facilitate π-π stacking interactions with aromatic residues in enzymes, a feature less prominent in simpler phenyl-substituted analogs like dichlofluanid.

- Synthetic Applications: Compounds like N-[4-(2-chloroacetyl)phenyl]methanesulfonamide serve as intermediates for larger pharmaceuticals (e.g., kinase inhibitors) . The target compound’s morpholinoethyl group may position it as a precursor for CNS-targeted drugs.

Research Findings and Gaps

Experimental Data Limitations

No direct studies on this compound were identified in the reviewed literature. However, inferences can be drawn from analogs:

- Tolylfluanid/Dichlofluanid : Demonstrated efficacy against Botrytis cinerea and Plasmopara viticola in vineyards, with EC₅₀ values ranging 0.5–2.0 mg/L . The target compound’s lack of halogens may reduce environmental persistence but limit antifungal potency.

- Pyrimidinyl Sulfonamides: Compounds like N-[4-(4-fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide show IC₅₀ values <100 nM for kinases such as BRAF V600E . The target compound’s morpholino group could similarly enhance selectivity for kinases or GPCRs.

生物活性

N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)methanesulfonamide, a compound with significant potential in pharmacological applications, has garnered attention for its biological activities, particularly in the modulation of kinase-dependent pathways. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : CHNOS

- Molecular Weight : 306.42 g/mol

- IUPAC Name : this compound

This structure indicates the presence of a morpholino group and a dimethylamino phenyl moiety, which are crucial for its biological activity.

This compound primarily acts as an inhibitor of receptor tyrosine kinases (RTKs), specifically targeting Axl and Mer kinases. These kinases are implicated in various cellular processes such as proliferation, differentiation, and apoptosis. The compound modulates these pathways by inhibiting the enzymatic activity of these receptors, thereby influencing downstream signaling cascades involved in tumor growth and metastasis .

Biological Activities

1. Antiproliferative Effects

Research has shown that this compound exhibits significant antiproliferative activity against various cancer cell lines. A study indicated that derivatives similar to this compound retained their antiproliferative effects against HeLa cells, suggesting its potential use in cancer therapy .

2. Inhibition of Kinase Activity

The compound has been documented to inhibit Axl and Mer kinases effectively. In vitro assays demonstrated that it could reduce the phosphorylation levels of these kinases, which are often upregulated in cancerous tissues.

Case Studies

Case Study 1: Cancer Treatment

In a preclinical study, this compound was tested on mice bearing xenograft tumors derived from human breast cancer cells. The treatment resulted in a significant reduction in tumor volume compared to control groups, highlighting its potential as an effective therapeutic agent against breast cancer .

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective properties of this compound in models of neurodegeneration. The results indicated that it could mitigate neuronal cell death induced by oxidative stress, suggesting a broader application in neurological disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。